molecular formula C20H27NO B5027168 N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide

N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide

Cat. No. B5027168
M. Wt: 297.4 g/mol
InChI Key: VDRKYEGHGBJMJA-UHFFFAOYSA-N
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Description

“N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide” is a derivative of adamantane, which is a type of compound known for its diamond-like structure . The “3,5-dimethyl-1-adamantyl” part refers to an adamantane structure with methyl groups (-CH3) attached to the 3rd and 5th carbon atoms. The “benzamide” part of the name suggests the presence of a benzene ring attached to an amide group (-CONH2).


Molecular Structure Analysis

The adamantane structure is characterized by three-dimensional, cage-like structure composed of four connected cyclohexane rings in chair conformation . The benzamide group would add polarity to the molecule, and the methyl groups could potentially increase the overall hydrophobicity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, adamantane derivatives are crystalline solids at room temperature . The presence of the benzamide group might increase its solubility in polar solvents compared to adamantane itself.

properties

IUPAC Name

N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-18-8-15-9-19(2,11-18)13-20(10-15,12-18)14-21-17(22)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRKYEGHGBJMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CNC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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